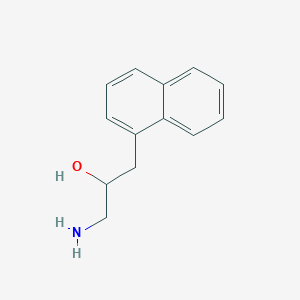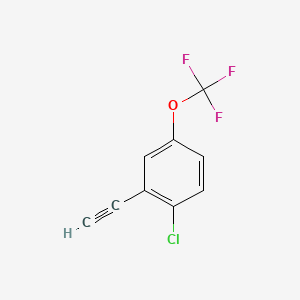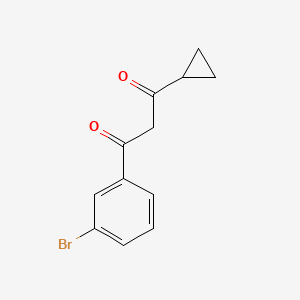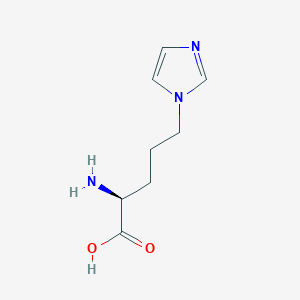
(2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and bromo functional groups makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available precursors such as 6-bromo-1,3-dioxaindan and an appropriate amino alcohol.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The product can be purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a dehalogenated product.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium thiolate or sodium azide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromo group with a thiol would yield a thioether derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicinal chemistry, it could be explored for its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry
In material science, it may be used in the synthesis of polymers or other materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol would depend on its specific application. For example, if used as an enzyme inhibitor, it would interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-2-(6-chloro-1,3-dioxaindan-5-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-amino-2-(6-fluoro-1,3-dioxaindan-5-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromo group in (2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol may impart unique reactivity and properties compared to its chloro and fluoro analogs
Eigenschaften
Molekularformel |
C9H10BrNO3 |
|---|---|
Molekulargewicht |
260.08 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(6-bromo-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H10BrNO3/c10-6-2-9-8(13-4-14-9)1-5(6)7(11)3-12/h1-2,7,12H,3-4,11H2/t7-/m1/s1 |
InChI-Schlüssel |
COTKCRBYNIXCGC-SSDOTTSWSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C(=C2)[C@@H](CO)N)Br |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C(CO)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


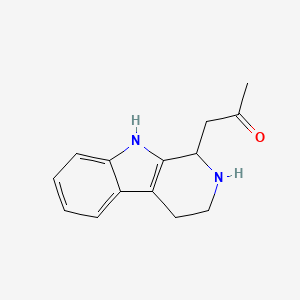
![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)
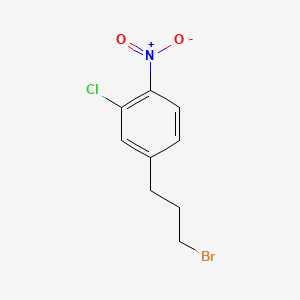
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)


![methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B13543676.png)

